5-Cyclopropyl-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid
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Overview
Description
5-Cyclopropyl-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that contains a triazole ring, a nitrophenyl group, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitrobenzoyl chloride with cyclopropylamine to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides, acyl chlorides, and organometallic reagents.
Major Products
Oxidation: Nitro derivatives with varying degrees of oxidation.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
5-Cyclopropyl-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can form hydrogen bonds and other interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds such as 1,2,4-triazole-3-carboxylic acid and its derivatives share a similar core structure but differ in their substituents.
Nitrophenyl Compounds: Compounds like 2-nitrophenylacetic acid and 2-nitrophenylhydrazine have similar nitrophenyl groups but different functional groups.
Uniqueness
5-Cyclopropyl-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid is unique due to the presence of both the cyclopropyl and nitrophenyl groups, which confer distinct chemical and biological properties. The combination of these groups with the triazole ring enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C12H10N4O4 |
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Molecular Weight |
274.23 g/mol |
IUPAC Name |
5-cyclopropyl-1-(2-nitrophenyl)-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C12H10N4O4/c17-12(18)10-13-11(7-5-6-7)15(14-10)8-3-1-2-4-9(8)16(19)20/h1-4,7H,5-6H2,(H,17,18) |
InChI Key |
KQZGFWMPJATTPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=NN2C3=CC=CC=C3[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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